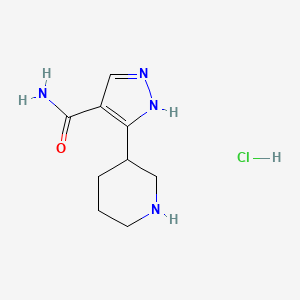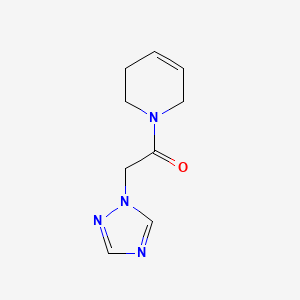
1-(3,6-Dihydro-2H-pyridin-1-yl)-2-(1,2,4-triazol-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,6-Dihydro-2H-pyridin-1-yl)-2-(1,2,4-triazol-1-yl)ethanone, also known as DTE, is a small molecule that has gained attention in the scientific community due to its potential therapeutic applications. DTE belongs to the family of pyridine and triazole derivatives and has been found to have a wide range of biological activities.
作用机制
The mechanism of action of 1-(3,6-Dihydro-2H-pyridin-1-yl)-2-(1,2,4-triazol-1-yl)ethanone is not fully understood. However, studies have shown that 1-(3,6-Dihydro-2H-pyridin-1-yl)-2-(1,2,4-triazol-1-yl)ethanone interacts with various cellular targets, including DNA, enzymes, and proteins. It has been suggested that 1-(3,6-Dihydro-2H-pyridin-1-yl)-2-(1,2,4-triazol-1-yl)ethanone induces apoptosis in cancer cells by inhibiting the activity of anti-apoptotic proteins and activating pro-apoptotic proteins.
Biochemical and Physiological Effects:
1-(3,6-Dihydro-2H-pyridin-1-yl)-2-(1,2,4-triazol-1-yl)ethanone has been found to have a wide range of biochemical and physiological effects. Studies have shown that 1-(3,6-Dihydro-2H-pyridin-1-yl)-2-(1,2,4-triazol-1-yl)ethanone can modulate the expression of genes involved in cell cycle regulation, apoptosis, and DNA repair. 1-(3,6-Dihydro-2H-pyridin-1-yl)-2-(1,2,4-triazol-1-yl)ethanone has also been found to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One of the major advantages of using 1-(3,6-Dihydro-2H-pyridin-1-yl)-2-(1,2,4-triazol-1-yl)ethanone in lab experiments is its high potency and specificity. 1-(3,6-Dihydro-2H-pyridin-1-yl)-2-(1,2,4-triazol-1-yl)ethanone has been found to have a high affinity for its cellular targets, making it an ideal candidate for studying cellular pathways and mechanisms. However, one of the limitations of using 1-(3,6-Dihydro-2H-pyridin-1-yl)-2-(1,2,4-triazol-1-yl)ethanone in lab experiments is its potential toxicity. Studies have shown that 1-(3,6-Dihydro-2H-pyridin-1-yl)-2-(1,2,4-triazol-1-yl)ethanone can be toxic to normal cells at high concentrations, which may limit its therapeutic applications.
未来方向
There are several future directions for research on 1-(3,6-Dihydro-2H-pyridin-1-yl)-2-(1,2,4-triazol-1-yl)ethanone. One area of research is the development of novel 1-(3,6-Dihydro-2H-pyridin-1-yl)-2-(1,2,4-triazol-1-yl)ethanone derivatives with improved potency and specificity. Another area of research is the investigation of the potential of 1-(3,6-Dihydro-2H-pyridin-1-yl)-2-(1,2,4-triazol-1-yl)ethanone as a therapeutic agent for the treatment of various diseases, including cancer and infectious diseases. Furthermore, the mechanism of action of 1-(3,6-Dihydro-2H-pyridin-1-yl)-2-(1,2,4-triazol-1-yl)ethanone needs to be further elucidated to fully understand its therapeutic potential.
合成方法
The synthesis of 1-(3,6-Dihydro-2H-pyridin-1-yl)-2-(1,2,4-triazol-1-yl)ethanone involves the reaction between 3,6-dihydro-2H-pyridine-1-carbaldehyde and 1,2,4-triazole-1-yl-acetic acid in the presence of a catalyst. The reaction proceeds through a condensation reaction and results in the formation of 1-(3,6-Dihydro-2H-pyridin-1-yl)-2-(1,2,4-triazol-1-yl)ethanone.
科学研究应用
1-(3,6-Dihydro-2H-pyridin-1-yl)-2-(1,2,4-triazol-1-yl)ethanone has been extensively studied for its potential therapeutic applications. One of the major areas of research is its potential as an anticancer agent. Studies have shown that 1-(3,6-Dihydro-2H-pyridin-1-yl)-2-(1,2,4-triazol-1-yl)ethanone has the ability to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 1-(3,6-Dihydro-2H-pyridin-1-yl)-2-(1,2,4-triazol-1-yl)ethanone has also been found to have antimicrobial properties and has been studied for its potential use in the treatment of bacterial and fungal infections.
属性
IUPAC Name |
1-(3,6-dihydro-2H-pyridin-1-yl)-2-(1,2,4-triazol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O/c14-9(6-13-8-10-7-11-13)12-4-2-1-3-5-12/h1-2,7-8H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRGALSBIMWZRFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1)C(=O)CN2C=NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2831315.png)
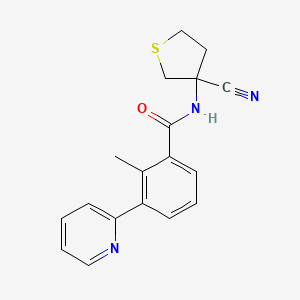
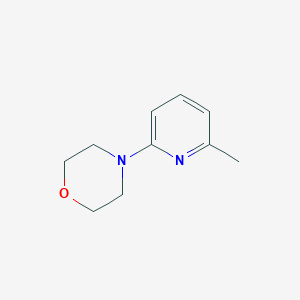


![2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-ethylphenyl)acetamide](/img/structure/B2831326.png)

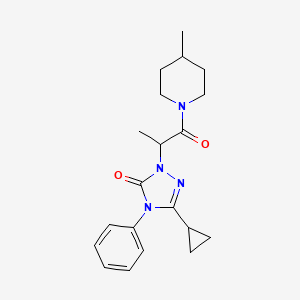
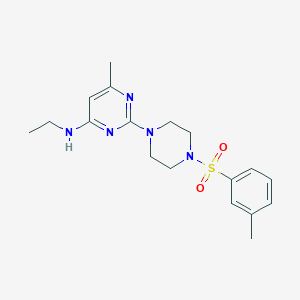
![[1-(Oxiran-2-yl)cyclobutyl]methanol](/img/structure/B2831330.png)
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2831332.png)
